
(E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylthio group attached to a vinyl moiety, which is further connected to a 6-aza-2’-deoxyuridine backbone. The compound’s structure suggests potential utility in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. One common approach is the three-component reaction of in situ generated aryne, activated alkene, and dimethyl sulfoxide (DMSO). This reaction proceeds via several bond cleavage and bond formation processes in a single operation, with DMSO serving as both a methylthiolating agent and an oxygen source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form corresponding alkanes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Substituted vinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for the development of therapeutic agents targeting viral infections and cancer cells .
Industry
In the industrial sector, (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA replication and transcription. This disruption can result in the death of rapidly dividing cells, such as cancer cells or virus-infected cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
2’-Deoxyuridine: A simpler analog without the methylthio and vinyl groups.
6-Azauridine: A compound with a similar aza-uridine structure but lacking the vinyl and methylthio groups.
Uniqueness
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is unique due to the presence of both the methylthio and vinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
100348-19-4 |
|---|---|
Fórmula molecular |
C11H15N3O5S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-[(E)-2-methylsulfanylethenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H15N3O5S/c1-20-3-2-6-10(17)12-11(18)14(13-6)9-4-7(16)8(5-15)19-9/h2-3,7-9,15-16H,4-5H2,1H3,(H,12,17,18)/b3-2+/t7-,8+,9+/m0/s1 |
Clave InChI |
GKWYTVIDPKKMDO-NSVNRLROSA-N |
SMILES isomérico |
CS/C=C/C1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CSC=CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



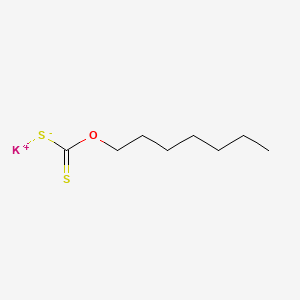
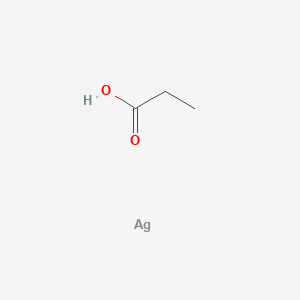


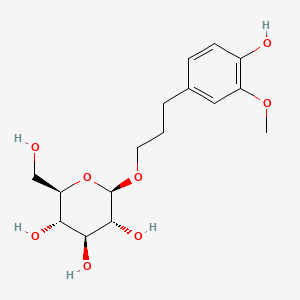
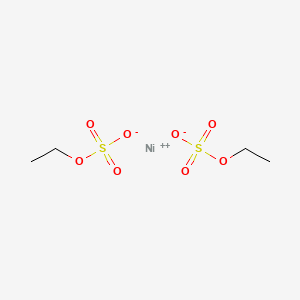
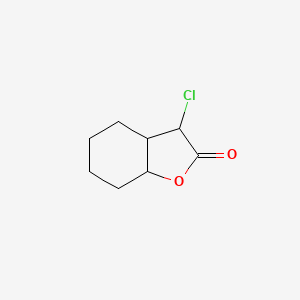

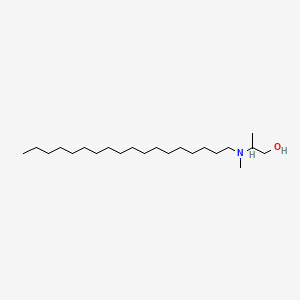
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

